4-methyl-5-(propan-2-yl)-1H-pyrazole
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Overview
Description
4-methyl-5-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the fourth position and an isopropyl group at the fifth position on the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(propan-2-yl)-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. For instance, the reaction between 4-methyl-3-pentanone and hydrazine hydrate under acidic conditions can yield the desired pyrazole compound. The reaction typically requires refluxing the reactants in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the pyrazole to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides (e.g., tosyl chloride), and alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Dihydro-pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-methyl-5-(propan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-5-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole: Lacks the isopropyl group at the fifth position.
5-(propan-2-yl)-1H-pyrazole: Lacks the methyl group at the fourth position.
1H-pyrazole: The parent compound without any substituents.
Uniqueness
4-methyl-5-(propan-2-yl)-1H-pyrazole is unique due to the presence of both a methyl group and an isopropyl group on the pyrazole ring. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other pyrazole derivatives.
Properties
CAS No. |
305860-75-7 |
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Molecular Formula |
C7H12N2 |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
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